molecular formula C17H16N6O2 B4544283 7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B4544283
M. Wt: 336.3 g/mol
InChI Key: VOXGSHGGUDWXSC-UHFFFAOYSA-N
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Description

Heterocyclic compounds containing pyrido[1,2,4]triazolo[1,5-a]pyrimidine moieties are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, involving multi-step reactions to introduce different substituents around the core structure, enhancing their application potential in drug design and pharmaceutical research.

Synthesis Analysis

The synthesis of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines involves starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, followed by alkylation to introduce various substituents. This process demonstrates the versatility in synthesizing a wide range of derivatives by modifying the starting materials and reaction conditions (Sirakanyan et al., 2016).

Molecular Structure Analysis

The structure of these compounds is typically confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. The detailed molecular structure reveals the spatial arrangement of atoms and functional groups, providing insights into potential interaction mechanisms with biological targets. For instance, the molecular structure of a related compound was determined, highlighting the importance of structural features in understanding compound behavior (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these heterocyclic compounds include cyclizations, alkylations, and nucleophilic substitutions, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of the compounds to enhance their biological activity and selectivity (Davoodnia et al., 2008).

properties

IUPAC Name

11-(3-methoxypropyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-25-9-3-7-22-8-5-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-4-2-6-18-10-12/h2,4-6,8,10-11H,3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXGSHGGUDWXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxypropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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